

Technical Support Center: Optimizing Yeast Transformation with DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium acetate*

Cat. No.: *B147961*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dimethyl Sulfoxide (DMSO) in **lithium acetate** (LiAc)-based yeast transformation protocols. Find troubleshooting advice, frequently asked questions, detailed experimental procedures, and visual guides to enhance your transformation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMSO in the **lithium acetate** yeast transformation protocol?

A1: DMSO is used as a chemical enhancer to increase the efficiency of plasmid DNA transformation into yeast cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is believed to further permeabilize the yeast cell wall and membrane, facilitating the uptake of the DNA-carrier DNA-PEG complex.[\[1\]](#)

Q2: What is the optimal concentration of DMSO for maximizing transformation efficiency?

A2: The optimal final concentration of DMSO is generally between 10% and 15% (v/v).[\[1\]](#)[\[3\]](#) However, the ideal concentration can be strain-specific, so it is advisable to optimize this for your particular yeast strain.[\[2\]](#)

Q3: Can I perform the transformation without DMSO?

A3: Yes, the transformation can be performed without DMSO, but the efficiency will likely be significantly lower.[\[2\]](#) The inclusion of DMSO can increase transformation efficiency by 6- to 50-

fold.

Q4: Does the quality of DMSO matter?

A4: While it is always recommended to use molecular biology grade reagents, the purity of DMSO may not be the primary cause of complete transformation failure. However, for optimal and reproducible results, high-quality, sterile DMSO is recommended.

Q5: Are there any negative effects of using DMSO?

A5: High concentrations of DMSO can be toxic to yeast cells and may lead to a decrease in cell viability.^[4] It is crucial to adhere to the recommended concentration range.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low or no transformants	Suboptimal DMSO concentration: Incorrect final concentration of DMSO.	Optimize the final DMSO concentration, testing a range from 5% to 15%. A final concentration of 10% is a good starting point. [1] [2] [3]
Poor quality or degraded DMSO: DMSO can absorb water, which may affect its efficacy.	Use fresh, high-quality, sterile DMSO. Store it properly to prevent moisture absorption.	
Incorrect timing of DMSO addition: Adding DMSO at the wrong step can reduce its effectiveness.	Add DMSO after the addition of the PEG/LiAc/DNA mixture and before the heat shock step, as indicated in the protocol. [1]	
High cell death/low viability	DMSO concentration too high: Exceeding the optimal concentration range can be toxic to cells. [4]	Carefully calculate and verify the final concentration of DMSO. Do not exceed 15%.
Prolonged incubation with DMSO: Extended exposure to DMSO can be detrimental to cell health.	Adhere to the recommended incubation times in the protocol after the addition of DMSO.	
Inconsistent transformation efficiency	Inaccurate pipetting of DMSO: Small volumes of viscous liquids like DMSO can be difficult to pipette accurately.	Use appropriate micropipettes and techniques for viscous liquids. Prepare a master mix for multiple transformations to ensure consistency.
Strain-specific sensitivity to DMSO: Different yeast strains may have varying tolerances and optimal DMSO concentrations. [2]	If using a new strain, perform a pilot experiment to determine the optimal DMSO concentration for that specific strain.	

Quantitative Data

The following table summarizes the effect of different final concentrations of DMSO on the transformation efficiency of *Saccharomyces cerevisiae*.

Final DMSO Concentration (%)	Relative Transformation Efficiency (%)
0	10
2.5	40
5	75
7.5	90
10	100
12.5	95
15	80
17.5	50
20	20

Data is synthesized from graphical representations in scientific literature. The transformation efficiency at 10% DMSO is set to 100% for relative comparison.

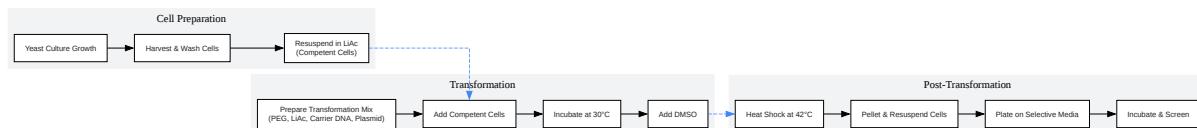
Experimental Protocols

High-Efficiency Lithium Acetate Transformation with DMSO

This protocol is adapted from standard high-efficiency yeast transformation procedures.

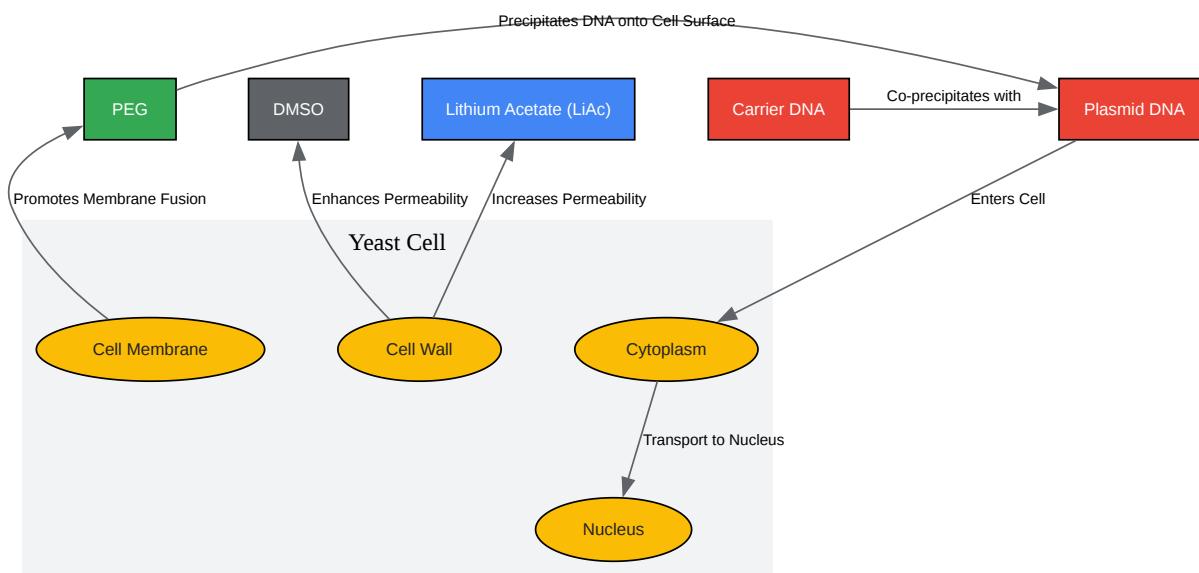
Materials:

- Yeast strain
- YPD medium


- Sterile water
- 1 M **Lithium Acetate** (LiAc)
- 50% (w/v) Polyethylene Glycol (PEG 3350)
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
- Plasmid DNA
- Dimethyl Sulfoxide (DMSO)
- Selective agar plates

Procedure:

- Preparation of Competent Cells:
 - Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
 - Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
 - Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
 - Wash the cells with 25 mL of sterile water and centrifuge again.
 - Resuspend the cell pellet in 1 mL of 100 mM LiAc.
- Transformation:
 - In a microcentrifuge tube, mix the following in order:
 - 240 µL of 50% PEG
 - 36 µL of 1 M LiAc
 - 10 µL of single-stranded carrier DNA (boiled and chilled on ice immediately before use)


- 1-5 μ L of plasmid DNA (up to 1 μ g)
- 70 μ L of competent cells
 - Vortex the mixture thoroughly.
 - Incubate at 30°C for 30 minutes.
 - Add 36 μ L of DMSO to achieve a final concentration of approximately 10%.
 - Mix gently by inversion.
- Heat Shock and Plating:
 - Heat shock the cell suspension at 42°C for 15-20 minutes.
 - Centrifuge at 8,000 x g for 30 seconds to pellet the cells.
 - Remove the supernatant and resuspend the cell pellet in 500 μ L of sterile water.
 - Plate 100-200 μ L of the cell suspension onto selective agar plates.
 - Incubate the plates at 30°C for 2-4 days until transformants appear.

Visual Guides

[Click to download full resolution via product page](#)

Caption: Workflow for **lithium acetate** yeast transformation including the DMSO enhancement step.

[Click to download full resolution via product page](#)

Caption: Proposed roles of key reagents in **lithium acetate**-based yeast transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]
- 3. High-Efficiency Plasmid DNA Transformation in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 4. The effect of DMSO on *Saccharomyces cerevisiae* yeast with different energy metabolism and antioxidant status - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Yeast Transformation with DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147961#effect-of-dmso-on-lithium-acetate-transformation-efficiency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com